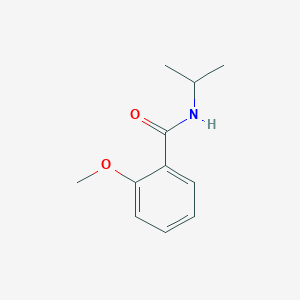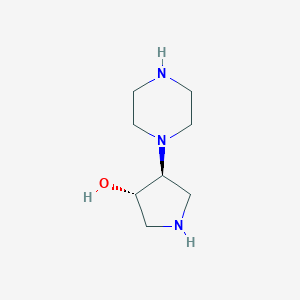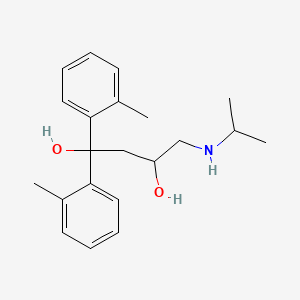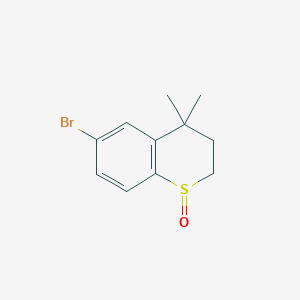
6-Bromo-4,4-dimethylthiochroman 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4,4-dimethylthiochroman 1-oxide can be achieved through several methods. One notable method involves a one-pot synthesis starting from bromobenzene. This process includes chlorosulfonation, reduction, etherization, and cyclization . The steps are as follows:
Chlorosulfonation: Bromobenzene is treated with chlorosulfonic acid and sodium chloride to form the intermediate arylsulfonic chloride.
Reduction: The arylsulfonic chloride is then reduced using reagents such as metals, hydrides, or triphenylphosphorus.
Etherization: The reduced product undergoes etherization.
Cyclization: Finally, the product is cyclized to form this compound.
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized for higher yields and lower environmental impact. The one-pot synthesis method is particularly advantageous due to its low consumption of reagents and reduced pollution .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4,4-dimethylthiochroman 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound back to its thiochroman form.
Substitution: Halogen substitution reactions can occur, where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiochroman derivatives .
Scientific Research Applications
6-Bromo-4,4-dimethylthiochroman 1-oxide has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Bromo-4,4-dimethylthiochroman 1-oxide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an inhibitor of certain enzymes or as a ligand for receptor binding. The exact pathways and molecular targets can vary depending on the specific application and the structure of the final product derived from this compound .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylthiochroman: Lacks the bromine substituent, making it less reactive in certain substitution reactions.
6-Chloro-4,4-dimethylthiochroman: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4,4-Dimethylthiochroman 1-oxide: Similar but without the bromine atom, affecting its chemical behavior and applications.
Uniqueness
6-Bromo-4,4-dimethylthiochroman 1-oxide is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and its utility as an intermediate in the synthesis of various pharmaceuticals .
Properties
IUPAC Name |
6-bromo-4,4-dimethyl-2,3-dihydrothiochromene 1-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrOS/c1-11(2)5-6-14(13)10-4-3-8(12)7-9(10)11/h3-4,7H,5-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUMTQDABUXJPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)C2=C1C=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00470527 |
Source


|
| Record name | AGN-PC-00E0DA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864841-53-2 |
Source


|
| Record name | AGN-PC-00E0DA | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00470527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
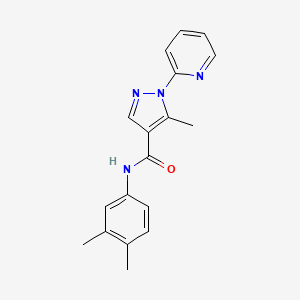
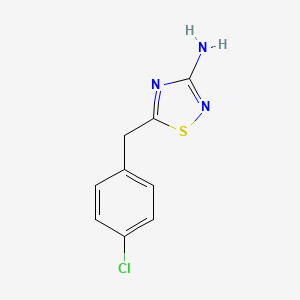
![N-(1-cyano-1,2-dimethylpropyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3,4-dihydroquinazolin-2-yl}sulfanyl)acetamide](/img/structure/B13361949.png)
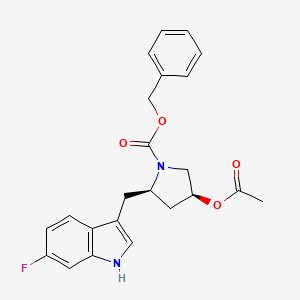
![1-[(4-Acetamidophenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B13361982.png)
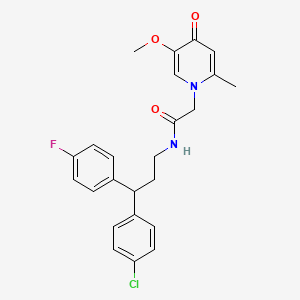
![1-[5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-pyrimidin-2-YL]-1H-pyrrole-2-carbaldehyde](/img/structure/B13361995.png)
![6-(2-Furyl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362001.png)
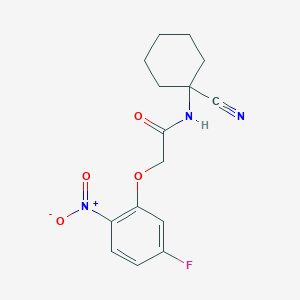
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2,3,5,6-tetramethylphenyl)sulfanyl]acetamide](/img/structure/B13362009.png)
